3-(1-Benzyl-1H-indol-3-yl)propanoic acid
CAS No.: 141071-79-6
Cat. No.: VC21329987
Molecular Formula: C18H17NO2
Molecular Weight: 279.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 141071-79-6 |
|---|---|
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 3-(1-benzylindol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C18H17NO2/c20-18(21)11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12H2,(H,20,21) |
| Standard InChI Key | QTUJYJWSZIVMMF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)O |
Introduction
Chemical Identity and Structure
Structural Characteristics
3-(1-Benzyl-1H-indol-3-yl)propanoic acid consists of an indole core with two key structural modifications: a benzyl group attached to the nitrogen atom (N1) of the indole ring system, and a propanoic acid chain connected to the C3 position of the indole ring. The compound belongs to the broader class of indole derivatives, which are known for their diverse biological activities and widespread applications in pharmaceutical development. The indole nucleus is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, providing a planar, aromatic scaffold that contributes to the compound's chemical and biological properties .
Chemical Identifiers and Properties
The compound is uniquely identified through various chemical identifiers and databases. Its Chemical Abstracts Service (CAS) number is 141071-79-6, which serves as a distinct identifier in chemical databases and literature. The molecular formula C18H17NO2 indicates its elemental composition, consisting of 18 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and two oxygen atoms. With a molecular weight of 279.3 g/mol, it falls within the range of small molecules suitable for pharmaceutical applications .
Table 1: Chemical Identifiers and Physical Properties of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid
| Property | Value |
|---|---|
| CAS Number | 141071-79-6 |
| Molecular Formula | C18H17NO2 |
| Molecular Weight | 279.3 g/mol |
| IUPAC Name | 3-(1-benzylindol-3-yl)propanoic acid |
| InChI | InChI=1S/C18H17NO2/c20-18(21)11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12H2,(H,20,21) |
| InChIKey | QTUJYJWSZIVMMF-UHFFFAOYSA-N |
| SMILES Notation | C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCC(=O)O |
The structural identifiers such as InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) provide standardized representations of the chemical structure that can be used for computational analysis and database searching. These identifiers are crucial for unambiguous identification of the compound in scientific literature and chemical databases .
Synthesis Methods
General Synthetic Approaches
Biological Activities and Applications
Applications in Medicinal Chemistry
In the field of medicinal chemistry, compounds like 3-(1-Benzyl-1H-indol-3-yl)propanoic acid serve multiple important functions. They can act as:
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Building blocks for the synthesis of more complex pharmaceutically active compounds
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Lead compounds for structure-activity relationship studies
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Intermediates in the synthesis of drug candidates
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Precursors for the development of bioactive molecules
Some indole derivatives have shown promise as inhibitors of specific enzymes or as ligands for particular receptors in biological systems. For example, related indole compounds have been investigated as 5-lipoxygenase-activating protein (FLAP) inhibitors, which could have applications in the treatment of inflammatory conditions such as asthma .
Structure-Activity Relationships
Key Structural Features
The biological activities of indole derivatives are closely tied to their structural features. In 3-(1-Benzyl-1H-indol-3-yl)propanoic acid, several structural elements may contribute to its potential biological properties:
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The indole core: This bicyclic heterocyclic system serves as a privileged structure in medicinal chemistry, capable of forming multiple types of interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
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The benzyl substituent at N1: This group introduces additional aromatic character and hydrophobicity, which can enhance binding to hydrophobic pockets in target proteins or receptors.
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The propanoic acid moiety at C3: This functional group introduces acidity and hydrogen bond donor/acceptor capabilities, potentially enabling specific interactions with biological targets .
Comparison with Related Compounds
Structurally related compounds, such as 2-Dimethylamino-3-(1H-indol-3-yl)-propionic acid derivatives, have demonstrated various biological activities. For instance, the compound 2-Dimethylamino-3-(1H-indol-3-yl)-propionic acid 3,5-dimethyl-benzyl ester shares some structural similarities with 3-(1-Benzyl-1H-indol-3-yl)propanoic acid but differs in the position of the propanoic acid moiety and the presence of a dimethylamino group .
Current Research Status and Future Perspectives
Research Limitations
Current research on 3-(1-Benzyl-1H-indol-3-yl)propanoic acid appears to be limited, as evidenced by the relatively sparse specific information available in the scientific literature. While the compound is documented in chemical databases and catalogs, detailed studies on its biological activities, pharmacokinetics, and structure-activity relationships remain areas for further investigation. This limitation presents both challenges and opportunities for researchers interested in exploring the potential applications of this compound .
Future Research Directions
Several promising research directions could enhance our understanding of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid:
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Comprehensive biological screening to identify specific targets and activities
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Structure-activity relationship studies through the synthesis of analogs with modified substituents
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Computational modeling to predict potential biological targets and interactions
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Investigation of potential applications in pharmaceutical development, particularly as intermediates in drug synthesis
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Exploration of improved synthetic methods for more efficient and environmentally friendly production
The development of new synthetic methodologies could also facilitate the production of 3-(1-Benzyl-1H-indol-3-yl)propanoic acid and its derivatives with higher yields, greater purity, and reduced environmental impact. These advances would support further research into the biological activities and potential applications of this compound class .
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